3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of benzofuran, triazole, and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Formation of Benzofuran Derivative: The starting material, 2,3-dimethylbenzofuran, is synthesized through a cyclization reaction involving o-cresol and acetic anhydride.
Triazole Formation: The benzofuran derivative undergoes a cycloaddition reaction with azides to form the triazole ring.
Pyridine Annulation: The final step involves the annulation of the pyridine ring onto the triazole-benzofuran scaffold through a condensation reaction with appropriate pyridine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert nitro groups to amines.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
Imidazo[4,5-b]pyridines: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-(2,3-Dimethylbenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its combination of benzofuran, triazole, and pyridine rings, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design .
Properties
CAS No. |
62490-32-8 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(2,3-dimethyl-1-benzofuran-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C15H12N4O/c1-9-10(2)20-14-6-5-11(8-12(9)14)19-15-13(17-18-19)4-3-7-16-15/h3-8H,1-2H3 |
InChI Key |
FBFZABMNJYRXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N3C4=C(C=CC=N4)N=N3)C |
Origin of Product |
United States |
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